Cas no 34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol)
(3S)-1-Azabicyclo2.2.2octan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-Quinuclidin-3-ol
- (3S)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-(+)-3-Quinuclidinol
- S-(+)-Quinuclidinol
- S-Quinuclidin-3-ol
- (S)-(+)-3-Hydroxyquinuclidine
- (S)-3-Quinuclidinol. Hydrochloride
- 1-Azabicyclo[2.2.2]octan-3-ol,(S)-
- (+)-Quinuclidin-3-ol
- (3S)-(+)-Quinuclidin-3-ol
- (3S)-Quinuclidin-3-ol
- (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-(+)-Azabicyclo[2.2.2]octane-3-ol
- (S)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-3-Hydroxyquinuclidine
- (S)-3-Quinuclidinol
- S-3-quinuclidinol
- (S)-3-Quinuclidol
- (+)-3-quinuclidinol
- 2XEB6A770I
- S-(+)-3-QUINUCLIDINOL
- 1-Azabicyclo[2.2.2]octan-3-ol, (3S)-
- 1-Azabicyclo(2.2.2)octan-3-ol, (3S)-
- 3-Quinuclidinol, (+)-
- C7H13NO
- l-3-Quinuclidinol
- PubChem21115
- (3S)-3-Quinuclidinol
- (S)-(+)-1-Azabicyclo(2.2.2)octan-3-ol
- 3-(s)-hydroxy-quinuclid
- AKOS022172788
- A852179
- SCHEMBL74513
- IVLICPVPXWEGCA-SSDOTTSWSA-N
- (-)- (8CI)
- (3S)-3-hydroxy-1-azabicyclo[2.2.2]octane
- (S)-(-)-1-Azabicyclo[2.2.2]octan-3-ol
- AKOS006343987
- (S)-(-)-quinuclidin-3-ol
- W-202415
- CS-13183
- AC-26498
- UNII-2XEB6A770I
- (-)-3-Quinuclidinol
- CS-B0279
- 34583-34-1
- AC-26497
- 3-(s)-hydroxy-quinuclidine
- (3S)-1-Azabicyclo[2.2.2]octan-3-ol ((3S)-3-Quinuclidinol)
- PD060384
- MFCD00211252
- S-(+)-3-Hydroxy quinuclidine
- Q27255758
- (3S)-1-Azabicyclo2.2.2octan-3-ol
-
- MDL: S192874
- Inchi: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
- InChI Key: IVLICPVPXWEGCA-SSDOTTSWSA-N
- SMILES: O[C@@H]1CN2CCC1CC2
Computed Properties
- Exact Mass: 127.09979
- Monoisotopic Mass: 127.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- XLogP3: 0.2
Experimental Properties
- Color/Form: No data available
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 206.9±23.0 °C at 760 mmHg
- Flash Point: 97.7±21.3 °C
- Refractive Index: 1.549
- PSA: 23.47
- LogP: 0.01080
(3S)-1-Azabicyclo2.2.2octan-3-ol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: 24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(3S)-1-Azabicyclo2.2.2octan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037578-5g |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 97% | 5g |
228.34 USD | 2021-06-15 | |
| Alichem | A449037578-25g |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 97% | 25g |
692.01 USD | 2021-06-15 | |
| TRC | A795295-50mg |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 50mg |
$ 85.00 | 2023-04-19 | ||
| TRC | A795295-250mg |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 250mg |
$ 119.00 | 2023-04-19 | ||
| TRC | A795295-1g |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 1g |
$ 167.00 | 2023-04-19 | ||
| TRC | A795295-2.5g |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 2.5g |
$ 261.00 | 2023-04-19 | ||
| TRC | A795295-25g |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 25g |
$ 2036.00 | 2023-04-19 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67696-1g |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 98% | 1g |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67696-5g |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 98% | 5g |
¥4490.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67696-500ug |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 98% | 500ug |
¥831.00 | 2022-04-26 |
(3S)-1-Azabicyclo2.2.2octan-3-ol Suppliers
(3S)-1-Azabicyclo2.2.2octan-3-ol Related Literature
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Meiying Liu,Jingjing Liang,Yadong Tian,Zhiliang Liu CrystEngComm 2022 24 724
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Lei Qin,Lunjie Wu,Yao Nie,Yan Xu Catal. Sci. Technol. 2021 11 2637
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Yu-Ling Liu,Jia-Zhen Ge,Zhong-Xia Wang,Ren-Gen Xiong Inorg. Chem. Front. 2020 7 128
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Zihong Yu,Xiuli You,Wenqing Du,Ziqin Peng,Wenjing Guo,Zhenhong Wei CrystEngComm 2023 25 822
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Yueyue He,Zhuo Chen,Xiaogang Chen,Xian-Ming Zhang,Dongying Fu Mater. Chem. Front. 2022 6 1292
Additional information on (3S)-1-Azabicyclo2.2.2octan-3-ol
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: A Comprehensive Overview
(3S)-1-Azabicyclo[2.2.2]octan-3-ol, also known by its CAS number 34583-34-1, is a bicyclic amine alcohol with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The molecule's structure consists of a bicyclo[2.2.2]octane skeleton, with the nitrogen atom at position 1 and a hydroxyl group at position 3 in the S configuration.
The synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-ol involves multi-step organic reactions, often utilizing ring-closing techniques or stereoselective methods to achieve the desired stereochemistry at the hydroxyl-bearing carbon. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound, making it more accessible for research and potential commercial applications.
From a pharmacological perspective, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been studied for its potential as a chiral building block in drug design. Its rigid bicyclic structure provides an ideal platform for exploring molecular interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors, where its stereochemistry plays a crucial role in determining binding affinity and selectivity.
In addition to its pharmacological applications, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been investigated for its potential in materials science, particularly as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce asymmetry in chemical reactions has been leveraged in the development of enantioselective processes for producing complex organic molecules, which is of great interest to the pharmaceutical and agrochemical industries.
Recent research has also explored the metabolic fate of (3S)-1-Azabicyclo[2.2.2]octan-3-ol in vivo, shedding light on its pharmacokinetics and biotransformation pathways. Studies using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have provided insights into how this compound is absorbed, distributed, metabolized, and excreted within biological systems.
Moreover, computational chemistry approaches have been employed to predict the physicochemical properties and toxicity profile of (3S)-1-Azabicyclo[2.2.2]octan-3-ol. These studies utilize molecular modeling tools to assess parameters such as solubility, lipophilicity, and protein binding affinity, which are critical for determining its suitability as a drug candidate.
In summary, (3S)-1-Azabicyclo[2.2.2]octan-3-ol is a versatile compound with promising applications across multiple disciplines within chemistry and biology. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials.
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